molecular formula C24H20BrNO4 B1461688 3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1105045-64-4

3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B1461688
CAS No.: 1105045-64-4
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivatives, characterized by a 2-bromophenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group serves as a temporary protecting group for the amino functionality, widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions in biological systems.

Properties

IUPAC Name

3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, is a compound with significant potential in medicinal chemistry. Its unique structure combines a brominated phenyl group with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C24H20BrNO4
  • Molecular Weight : 466.32 g/mol
  • CAS Number : 507472-17-5
  • SMILES Notation : OC(=O)CC@@HNC(=O)OCC1c2ccccc2c2c1cccc2

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the bromine atom in the phenyl ring may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : The Fmoc group can facilitate interactions with various receptors, leading to modulations in signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A study demonstrated that derivatives of Fmoc-protected amino acids showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects:

  • Mechanism : By modulating neurotransmitter systems or reducing oxidative stress, it may protect neuronal cells from damage.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders:

  • Research Evidence : Compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels in vitro.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer propertiesSignificant cytotoxicity against MCF-7 and MDA-MB-231 cells.
Assess neuroprotective effectsIndicated potential for reducing oxidative stress in neuronal cells.
Investigate anti-inflammatory activityReduced levels of TNF-alpha and IL-6 in treated cells.

Safety and Toxicology

While the biological activities are promising, safety profiles must also be considered:

  • Toxicological Studies : Initial assessments indicate a moderate toxicity profile; further studies are needed to establish safe dosage ranges for potential therapeutic use.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is as a protecting group for amino acids during peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific sites on a molecule. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityRemoval ConditionsCommon Applications
FmocHighMild AcidPeptide Synthesis
BocModerateStrong AcidPeptide Synthesis
CbzLowHydrogenationAmino Acid Protection

Drug Development

Research indicates that compounds like this compound can serve as intermediates in the synthesis of bioactive molecules. Its unique structural features enable the design of ligands that can interact with biological targets, potentially leading to the development of new therapeutic agents.

Recent studies have highlighted the compound's potential in creating novel fluorescent ligands for pharmacological evaluation, which could enhance drug discovery processes. For example, derivatives of this compound have been explored for their ability to bind selectively to specific receptors, demonstrating promising results in preliminary assays .

Case Study 1: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound as a key building block. The compound facilitated the formation of complex peptide structures that exhibited enhanced biological activity compared to their unmodified counterparts. These findings suggest that the incorporation of this compound can lead to improved pharmacological profiles .

Case Study 2: Development of Fluorescent Ligands

Another significant application was reported in the design and synthesis of fluorescent ligands targeting specific biological pathways. The use of this compound allowed for the creation of ligands with high affinity and selectivity, which were evaluated for their potential therapeutic effects. The study concluded that such ligands could serve as valuable tools in understanding disease mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound: 3-(2-Bromophenyl)-2-Fmoc-amino propanoic acid 2-Bromophenyl C25H20BrNO4 ~481.35* Potential use in peptide-based drug design
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid 2-Methylphenyl (o-tolyl) C25H23NO4 401.45 Hydrophobic; used in peptidomimetics
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C22H19NO4S 393.46 Enhanced solubility in polar solvents
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C24H19F2NO4 423.41 Electron-deficient; targets protein interfaces
(S)-2-Fmoc-amino-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid 4-(Cyclohexylmethyl)aminophenyl C31H35N2O4 511.62 HIV-1 entry inhibitor candidate

*Estimated based on bromine’s atomic mass (79.9) added to a base structure similar to .

Key Observations:
  • Steric Effects : The 2-bromophenyl group in the target compound creates significant steric hindrance compared to smaller substituents like methyl (o-tolyl) or thiophene. This may reduce coupling efficiency in peptide synthesis but enhance binding specificity in hydrophobic pockets .
  • In contrast, electron-donating groups (e.g., methyl) stabilize the amino group, requiring stronger bases for deprotection .
  • Solubility : Thiophene-containing analogs exhibit improved solubility in polar solvents (e.g., DMF or DMSO) due to sulfur’s polarity, whereas bromophenyl derivatives are more lipophilic, favoring organic phases .

Preparation Methods

Step 1: Starting Material Preparation

  • The precursor is (S)-3-amino-3-(2-bromophenyl)propanoic acid, which can be obtained via asymmetric synthesis or resolution techniques to ensure the desired stereochemistry.
  • The 2-bromophenyl group is introduced through established aromatic substitution methods or by using commercially available 2-bromophenylalanine derivatives.

Step 2: Fmoc Protection

  • The amino acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the amino group.
  • Typical reaction conditions involve dissolving the amino acid in a basic aqueous-organic solvent system (e.g., sodium bicarbonate solution with dioxane or tetrahydrofuran) at low temperatures (0–5°C) to minimize side reactions.
  • The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, forming the carbamate linkage.

Step 3: Work-up and Purification

  • After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
  • Purification is commonly performed by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatographic techniques (e.g., reverse-phase HPLC) to achieve high purity (>98%).
  • The product is typically isolated as a solid, stable under standard storage conditions.

Reaction Conditions Summary

Parameter Typical Conditions
Starting material (S)-3-amino-3-(2-bromophenyl)propanoic acid
Protecting agent Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Solvent system Aqueous sodium bicarbonate + dioxane or THF
Temperature 0–5°C
Reaction time 1–3 hours
Work-up Acidification, filtration, recrystallization
Purification Recrystallization or reverse-phase HPLC

Research Findings and Analytical Data

  • Stereochemistry : The (S)-configuration is maintained throughout the synthesis, confirmed by chiral HPLC analysis.
  • Yield : Typical yields range from 70% to 85% depending on reaction scale and conditions.
  • Purity : Purity levels above 98% are achievable with optimized purification protocols.
  • Stability : The Fmoc-protected compound is stable under dry, dark storage at –20°C.
  • Molecular Weight : 466.3 g/mol (C24H20BrNO4)
  • Melting Point : Generally observed around 180–185°C (literature analogs).

Comparative Table of Preparation Methods

Method Yield (%) Purity (%) Key Features Reference/Source
Direct Fmoc Protection 70–85 >98 Mild conditions, high stereoselectivity Vulcanchem (2023)
Asymmetric Synthesis + Fmoc 65–75 95–98 Multi-step, allows chiral control Benchchem analogs
Enzymatic Resolution + Fmoc 70–80 >99 Biocatalysis for enantiomeric purity Benchchem analogs

Notes on Industrial Scale Preparation

  • Large-scale synthesis employs continuous flow reactors to improve reaction control and throughput.
  • Automated synthesis platforms enhance reproducibility and reduce manual handling.
  • Purification is often performed by crystallization to minimize solvent use and waste.
  • Safety measures include handling brominated intermediates with care due to potential irritancy and toxicity.

Q & A

Q. How can the synthesis of 3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid be optimized for high yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Utilize Fmoc-protected amino acid coupling strategies, as described for structurally analogous compounds. For example, Fmoc deprotection with 20% piperidine in DMF ensures selective removal without side reactions .
  • Catalytic Conditions: Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM or THF) to stabilize intermediates and reduce racemization .
  • Purification: Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

Methodological Answer:

  • Protection Strategy: The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS), enabling sequential coupling. Deprotection under mild basic conditions (piperidine) preserves acid-sensitive functionalities like the bromophenyl group .
  • Compatibility: The Fmoc group’s orthogonality allows compatibility with tert-butyl-based protecting groups for carboxylic acids or hydroxyls .

Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Effects: The bromine atom at the ortho position enhances steric hindrance, reducing unwanted side reactions in Suzuki-Miyaura couplings. Its electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution .
  • Catalytic Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in DMF/water mixtures at 80°C to optimize coupling efficiency .

Advanced Research Questions

Q. How can enantiomeric purity of this compound impact its biological activity in target validation studies?

Methodological Answer:

  • Chiral Analysis: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
  • Biological Assays: Compare IC₅₀ values of (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., proteases or kinases) to identify stereospecific interactions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 4–8) using dynamic light scattering (DLS) to detect aggregation.
  • Crystallography: Perform X-ray diffraction to correlate crystal packing (e.g., hydrogen-bonding networks) with solubility trends .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets like chemokine receptors?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with CXCR2 or similar receptors. Prioritize residues within 4 Å of the bromophenyl moiety for mutagenesis validation .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess conformational stability of the Fmoc group during binding .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor degradation via UPLC-MS/MS with a QTOF detector .
  • Degradant Identification: Compare fragmentation patterns (m/z) with reference standards for bromophenol or Fmoc-amine byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Substituent Modulation: Replace the 2-bromophenyl group with 4-fluorophenyl or ethynylphenyl to alter logP and metabolic stability .
  • In Vivo Profiling: Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.